Data on the specific physical and chemical properties of Leniolisib, such as melting point, boiling point, and solubility, are not publicly available at this time [1].
Leniolisib acts as a selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) [1]. PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, survival, and metabolism. In APDS, mutations lead to overactivation of PI3Kδ, contributing to uncontrolled lymphocyte proliferation and organ enlargement. By binding to the ATP-binding pocket of PI3Kδ, Leniolisib prevents the enzyme from functioning and disrupts the overactive signaling pathway [1]. This ultimately leads to reduced lymphocyte proliferation and improvement of APDS symptoms.
[1] Cant, AJ, et al. "Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome." Feb 2024. Report:
APDS is caused by variants in either PIK3CD or PIK3R1 genes, leading to overactivation of PI3Kδ. This hyperactivity disrupts the normal maturation and function of B and T lymphocytes, essential components of the adaptive immune system []. Leniolisib acts by specifically binding to PI3Kδ, inhibiting its activity and restoring a balance in the PI3Kδ pathway. This, in turn, is believed to promote the maturation and function of B and T cells, potentially improving immune function in APDS patients [].
Leniolisib has been evaluated in clinical trials for the treatment of APDS. A Phase II/III clinical trial demonstrated that leniolisib treatment led to a significant reduction in the size of enlarged lymph nodes, a hallmark feature of APDS, compared to placebo. Additionally, the trial showed an increase in the number of naive B cells, a type of immature B cell population, in the peripheral blood of patients treated with leniolisib []. These findings suggest leniolisib's potential to control the underlying cause of APDS and improve immune function.
Based on these promising results, an open-label extension study is ongoing to assess the long-term safety and efficacy of leniolisib in APDS patients []. Additionally, Pharming, the company developing leniolisib, submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for its approval in APDS treatment [].